

Pyflubumide: A Technical Guide to a Novel Acaricide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyflubumide**

Cat. No.: **B1473361**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyflubumide is a novel carboxanilide acaricide that demonstrates high efficacy against a wide range of mite species, including those resistant to conventional pesticides.[1][2][3] Its unique mode of action, coupled with a favorable safety profile for non-target organisms, makes it a valuable tool in integrated pest management (IPM) programs.[1][3] This technical guide provides a comprehensive overview of **Pyflubumide**, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and its mechanism of action.

Chemical Identity and Physicochemical Properties

Pyflubumide is chemically identified as 3'-isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]-1H-pyrazole-4-carboxanilide.[4] Its fundamental chemical and physical characteristics are summarized in the tables below.

Table 1: Chemical Identification of **Pyflubumide**

Identifier	Value
CAS Number	926914-55-8[4]
IUPAC Name	3'-isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide[5]
Molecular Formula	C ₂₅ H ₃₁ F ₆ N ₃ O ₃ [6]
Molecular Weight	535.5 g/mol [7]
InChI Key	DZVWKNFPXMUIFA-UHFFFAOYSA-N[7]

Table 2: Physicochemical Properties of **Pyflubumide**

Property	Value
Physical State	Solid
Water Solubility	0.27 mg/L[5]
Log P (o/w)	5.34[7]

Synthesis of Pyflubumide

The synthesis of **Pyflubumide** involves a multi-step process, beginning with the formation of a key aniline intermediate followed by successive acylation reactions.[1][8]

Experimental Protocol: Synthesis of Pyflubumide

Materials:

- 3-Isobutylaniline
- Heptafluoroisopropyl iodide
- Radical initiator (e.g., AIBN)
- Sodium methoxide

- Methanol
- 1,3,5-trimethylpyrazole-4-carbonyl chloride
- Isobutyryl chloride
- Toluene
- Dimethylformamide (DMF)
- Thionyl chloride
- Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline:
 - React 3-isobutylaniline with heptafluoroisopropyl iodide in the presence of a radical initiator to introduce the heptafluoroisopropyl group.[8]
 - Treat the resulting product with sodium methoxide in methanol to replace the benzylic fluorine atom with a methoxy group, yielding the aniline intermediate 7.[1]
- Synthesis of 1,3,5-trimethylpyrazole-4-carbonyl chloride:
 - Reflux a mixture of 1,3,5-trimethylpyrazole-4-carboxylic acid, a catalytic amount of DMF, and thionyl chloride in toluene for 2 hours.[2]
 - Evaporate the solvent to obtain the acid chloride 8.[1]
- Amidation to form the N-deisobutylated intermediate:
 - React the aniline intermediate 7 with 1,3,5-trimethylpyrazole-4-carbonyl chloride (8) to form the carboxanilide 9.[1]

- Final Acylation to **Pyflubumide**:
 - Acylate the intermediate 9 with isobutyryl chloride to yield the final product, **Pyflubumide** (1).[1]
 - Purify the crude product by silica gel column chromatography.[2]

Biological Activity and Efficacy

Pyflubumide exhibits potent acaricidal activity against various economically important mite species.[1] Its efficacy is summarized in the following table.

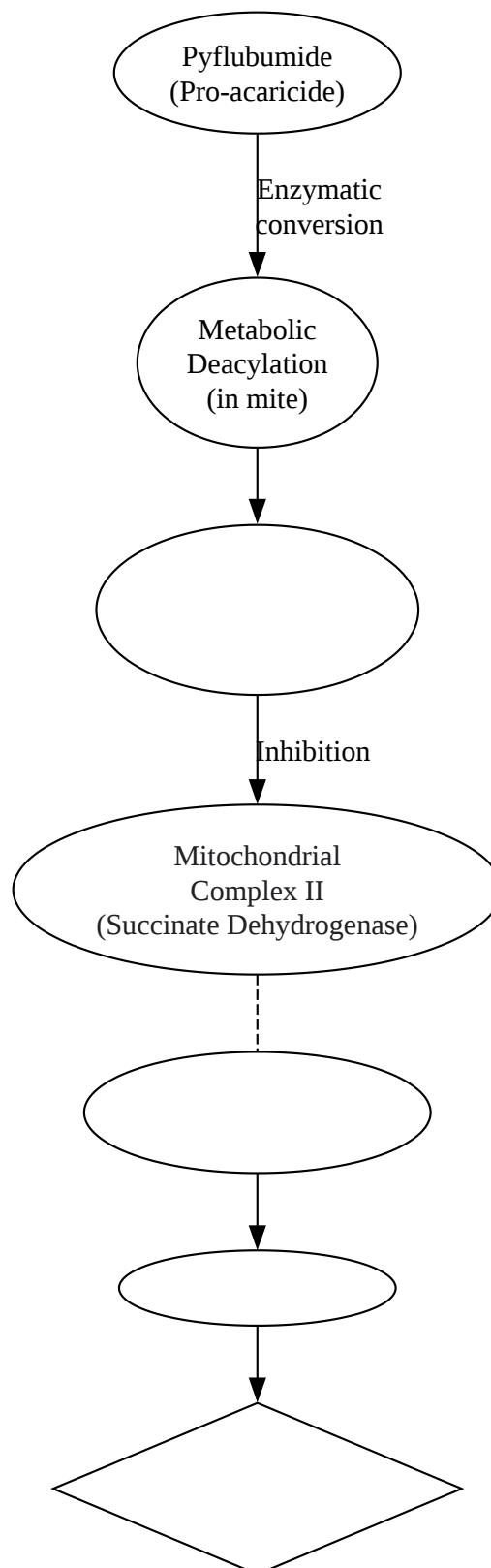
Table 3: Acaricidal Activity of **Pyflubumide** against Adult Mites

Mite Species	Common Name	LC ₅₀ (ppm)
Tetranychus urticae	Two-spotted spider mite	1.2[5]
Panonychus citri	Citrus red mite	1.3[5]
Panonychus ulmi	European red mite	1.8[5]
Tetranychus kanzawai	Kanzawa spider mite	1.3[5]

Experimental Protocol: Acaricidal Activity Assay

Materials:

- Technical grade **Pyflubumide**
- Acetone (for stock solution)
- Distilled water with a surfactant (e.g., Triton X-100)
- Adult mites of the target species
- Leaf discs (e.g., from kidney bean or citrus)
- Petri dishes with moistened filter paper


- Spray tower or micropipette
- Incubator with controlled temperature, humidity, and photoperiod

Procedure:

- Prepare a stock solution of **Pyflubumide** in acetone.
- Prepare serial dilutions of the stock solution with distilled water containing a surfactant to achieve the desired test concentrations.
- Place leaf discs on moistened filter paper in Petri dishes.
- Introduce a known number of adult mites (e.g., 20-30) onto each leaf disc.
- Apply the **Pyflubumide** dilutions to the mites on the leaf discs using a spray tower or micropipette to ensure uniform coverage. A control group should be treated with the water-surfactant solution only.
- Incubate the treated mites under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 L:D photoperiod).[\[2\]](#)
- Assess mite mortality after a specified period (e.g., 48 or 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.
- Calculate the LC₅₀ value using probit analysis or a similar statistical method.

Mechanism of Action: Mitochondrial Complex II Inhibition

Pyflubumide acts as a pro-acaricide.[\[9\]](#) Within the target mite, it is metabolically converted to its N-deisobutylated form, which is a potent inhibitor of the mitochondrial electron transport chain at complex II (succinate dehydrogenase).[\[1\]](#)[\[9\]](#)[\[10\]](#) This inhibition disrupts cellular respiration and leads to mite mortality.

[Click to download full resolution via product page](#)

Caption: Metabolic activation and mechanism of action of **Pyflubumide**.

Experimental Protocol: Mitochondrial Complex II Inhibition Assay

Materials:

- **Pyflubumide** and its N-deisobutylated metabolite
- Mitochondria isolated from the target mite species (or a suitable model organism)
- Assay buffer (e.g., containing mannitol, KH₂PO₄)[11]
- Succinate (substrate)
- Rotenone (Complex I inhibitor)
- Antimycin A (Complex III inhibitor)
- Decylubiquinone (electron acceptor)
- 2,6-dichlorophenolindophenol (DCPIP, indicator dye)[11]
- Spectrophotometer

Procedure:

- Isolate mitochondria from the target organism following established protocols.[12]
- Resuspend the isolated mitochondria in the assay buffer.
- In a cuvette, combine the mitochondrial suspension, succinate, rotenone, and antimycin A.
- Add varying concentrations of the test compound (**Pyflubumide** or its active metabolite).
- Incubate the mixture for a defined period at room temperature.[11]
- Initiate the reaction by adding decylubiquinone and DCPIP.[11]
- Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.[11]

- The rate of DCPIP reduction is proportional to the activity of mitochondrial complex II.
- Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Toxicology and Safety Profile

Pyflubumide exhibits low acute toxicity to mammals.[3][4] The toxicological data are summarized below.

Table 4: Acute Toxicity of **Pyflubumide** in Rats

Exposure Route	Species	LD ₅₀ / LC ₅₀	Classification
Oral	Rat	> 2000 mg/kg bw[4]	Not Classified
Dermal	Rat	> 2000 mg/kg bw[4]	Not Classified
Inhalation (4h)	Rat	> 5.23 mg/L[4]	Not Classified

Table 5: Other Toxicological Endpoints

Test	Species	Result
Skin Irritation	Rabbit	Not an irritant[4]
Eye Irritation	Rabbit	Not an irritant[4]
Skin Sensitization	Mouse	Not a sensitizer[4]
Genotoxicity	In vitro & In vivo	Negative[13]

In longer-term studies, the No-Observed-Adverse-Effect-Level (NOAEL) in a one-year chronic toxicity study in rats was determined to be 20 ppm (equivalent to 0.9 mg/kg bw per day).[4] The Food Safety Commission of Japan has established an Acceptable Daily Intake (ADI) of 0.0073 mg/kg bw/day.[13]

Conclusion

Pyflubumide is a highly effective and selective acaricide with a novel mode of action. Its pro-acaricidal nature and specific inhibition of mitochondrial complex II in mites contribute to its favorable safety profile for non-target organisms. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and professionals in the fields of crop protection and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of a novel acaricide, pyflubumide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of a novel acaricide, pyflubumide [jstage.jst.go.jp]
- 3. Development of a novel acaricide, pyflubumide [jstage.jst.go.jp]
- 4. fao.org [fao.org]
- 5. nichino.co.jp [nichino.co.jp]
- 6. Pyflubumide | C25H31F6N3O3 | CID 73777241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyflubumide | 926914-55-8 | Benchchem [benchchem.com]
- 8. Pyflubumide: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Mode of action of novel acaricide pyflubumide: Effects on the mitochondrial respiratory chain [jstage.jst.go.jp]
- 11. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fsc.go.jp [fsc.go.jp]
- To cite this document: BenchChem. [Pyflubumide: A Technical Guide to a Novel Acaricide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1473361#pyflubumide-cas-number-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com